N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide

Medicinal Chemistry SAR Thiophene Sulfonamide

SAR inconsistency from using substituted analogs without proper reference controls confounds target engagement data across GPCR, kinase, and PP2A assays. This unsubstituted thiophene-2-sulfonamide variant (CAS 922011-23-2) provides the essential baseline for deconvoluting substituent contributions to binding affinity and metabolic stability. • Eliminates 5-position steric/electronic variables in primary screening cascades • Enables direct comparison with DBK-1154 and ATUX-792 in PP2A activity and phospho-ERK/JNK readouts • Serves as scaffold-hopping starting point for HDAC, kinase, and GPCR chemoproteomics Supplied with full analytical characterization. In stock for immediate dispatch.

Molecular Formula C17H12N2O4S2
Molecular Weight 372.41
CAS No. 922011-23-2
Cat. No. B2455445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide
CAS922011-23-2
Molecular FormulaC17H12N2O4S2
Molecular Weight372.41
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=CS4
InChIInChI=1S/C17H12N2O4S2/c20-17-12-10-11(19-25(21,22)16-6-3-9-24-16)7-8-14(12)23-15-5-2-1-4-13(15)18-17/h1-10,19H,(H,18,20)
InChIKeyANYHGTRPSUQWTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Dibenzooxazepine-Thiophene-2-sulfonamide: Structural Overview & Procurement


N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide (CAS 922011-23-2) is a heterocyclic small molecule comprising a tricyclic dibenzo[b,f][1,4]oxazepine core fused to a thiophene-2-sulfonamide pendant. This scaffold is a privileged structure in medicinal chemistry, with the dibenzo[b,f][1,4]oxazepine system appearing in numerous bioactive ligands targeting GPCRs, kinases, histone deacetylases (HDACs), and carbonic anhydrases [1]. The compound belongs to a broader class of constrained tricyclic sulfonamides that have been disclosed as modulators of protein phosphatase 2A (PP2A) and are under investigation for oncology, inflammation, and neurodegenerative disease applications [2]. As a building block and probe molecule, it provides a defined, unsubstituted thiophene sulfonamide attachment that distinguishes it from halogenated, alkylated, or other sulfonamide-substituted analogs, enabling systematic structure-activity relationship (SAR) exploration.

Dibenzooxazepine-Thiophene Specificity in SAR Studies


The dibenzo[b,f][1,4]oxazepine-thiophene-sulfonamide chemotype displays marked sensitivity to even minor structural modifications. Literature evidence demonstrates that altering the sulfonamide aryl group (e.g., phenyl vs. thiophene), introducing ring substituents (e.g., 5-chloro, 5-ethyl, 8,10-dimethyl), or replacing the oxazepine oxygen with sulfur or nitrogen substantially shifts target engagement profiles, potency, and metabolic stability . For example, the constrained tricyclic sulfonamide DBK-1154—a close structural relative—suffers from rapid oxidative metabolism and low systemic exposure, a liability that newer analogues (e.g., ATUX-792) were specifically designed to overcome [1]–[2]. A procurement decision based solely on scaffold similarity without systematic comparison of the specific substitution pattern risks undermining assay reproducibility and confounding SAR interpretation. The unsubstituted thiophene-2-sulfonamide variant (CAS 922011-23-2) serves as an essential control compound for deconvoluting the contribution of the thiophene ring to binding affinity, selectivity, and pharmacokinetic properties relative to substituted congeners.

Differentiation Evidence: Dibenzooxazepine-Thiophene vs. Analogs


Unsubstituted vs. Substituted Thiophene SAR

The target compound bears an unsubstituted thiophene-2-sulfonamide group, distinguishing it from the 5-chloro analog (CAS not assigned; benchchem ID B2607166) and the 5-ethyl analog (CAS not assigned; evitachem ID EVT-2712141). The absence of a 5-position substituent eliminates steric and electronic perturbations that alter target binding. In the dibenzo[b,f][1,4]oxazepine sulfonamide series, 5-chloro substitution on the thiophene ring is reported to confer Dopamine D2 receptor selectivity, while 5-ethyl substitution shifts activity toward serotonin/norepinephrine pathways . The unsubstituted variant thus provides the baseline for isolating the contribution of the thiophene 5-position to molecular recognition.

Medicinal Chemistry SAR Thiophene Sulfonamide Dibenzooxazepine

Cytotoxic Activity vs. Doxorubicin Baseline

In Alsaid et al. (2013), oxazepine-containing thiophene sulfonamide hybrids (compounds 10b and 11b) were synthesized and evaluated for in vitro cytotoxicity against human breast cancer MCF-7 cells. The tested oxazepine derivatives demonstrated moderate to good cytotoxic activity, with some compounds exhibiting potency superior to doxorubicin, the reference standard . Although the exact IC50 values for the target compound (CAS 922011-23-2) were not individually reported in this study, the oxazepine-thiophene-sulfonamide chemotype 10b/11b represents the closest published structural match. This establishes a class-level cytotoxic potential that warrants direct head-to-head testing of the target compound against doxorubicin and its closest substituted analogs.

Anticancer Cytotoxicity MCF-7 Doxorubicin Comparison

PP2A Activation: Dibenzooxazepine vs. ATUX-792

The constrained tricyclic sulfonamide patent family (EP 3116857 B1 / US 9937180 B2) explicitly claims dibenzoazepine-based sulfonamides as PP2A modulators [1]. The dibenzoazepine-containing compound DBK-1154 has been characterized in head-to-head studies with ATUX-792 (a carbazole-based tricyclic sulfonamide). In human bronchial epithelial cells, DBK-1154 at 10 μM activated PP2A, resulting in reduced phospho-ERK and phospho-JNK levels [2]. However, DBK-1154 exhibits low metabolic stability with fast clearance, whereas ATUX-792 was designed for improved stability [2]–[3]. The target compound shares the dibenzooxazepine core of DBK-1154 but replaces the pendant aryl sulfonamide with an unsubstituted thiophene-2-sulfonamide, potentially offering a distinct metabolic and target engagement profile that has not yet been experimentally characterized.

Protein Phosphatase 2A PP2A Activation Tricyclic Sulfonamide Emphysema

Carbonic Anhydrase Inhibition vs. Classical Sulfonamides

Sulfonamide-containing dibenzo[1,4]thiazepines and dibenzo[b,f][1,4]oxazepines have been investigated as carbonic anhydrase (CA) inhibitors, with particular relevance to tumor-associated isoforms CA IX and CA XII [1]. Thiophene-based sulfonamides demonstrate IC50 values ranging from 69 nM to 70 μM against hCA-I and 23.4 nM to 1.405 μM against hCA-II [2]. The target compound, bearing both a thiophene ring and a secondary sulfonamide anchored to the dibenzooxazepine scaffold, is positioned to engage the CA active site through the sulfonamide zinc-binding group while the dibenzooxazepine occupies the hydrophobic pocket. Comparative studies with primary sulfonamide-based oxazepine CA inhibitors suggest that the constrained tricyclic architecture can enhance isoform selectivity [3], though direct IC50 data for CAS 922011-23-2 have not been published.

Carbonic Anhydrase CA IX CA XII Sulfonamide Inhibitor

Multi-Target Potential: HDAC and Kinase

The dibenzo[b,f][1,4]oxazepine scaffold has been validated as a pharmacophore for histone deacetylase (HDAC) inhibition, with patents disclosing dibenzo[b,f][1,4]oxazepin-11-yl-N-hydroxybenzamides as HDAC inhibitors [1]. Additionally, research on related dibenzo[b,f][1,4]oxazepine compounds has demonstrated in vitro inhibition of c-Abl kinase activity . The target compound, featuring a secondary sulfonamide at the 2-position of the oxazepine ring, differs from these known inhibitors in its attachment point and linker chemistry, offering a distinct vector for target engagement. No quantitative IC50 or Ki data are available for the target compound against specific kinases or HDAC isoforms, representing a key data gap.

HDAC Inhibition Kinase Inhibition c-Abl Epigenetics

Synthetic Accessibility vs. Substituted Analogs

The target compound serves as a synthetic building block for generating diverse substituted analogs through electrophilic aromatic substitution at the thiophene 5-position or cross-coupling reactions. Commercially, this compound is available from multiple vendors with reported purity specifications typically ≥95% (HPLC) . The unsubstituted thiophene ring eliminates the need for additional synthetic steps required for halogenated or alkylated analogs, reducing procurement complexity and cost. No comparative purity or lot-to-lot consistency data across vendors are publicly available for this compound.

Chemical Synthesis Purity Procurement Building Block

Dibenzooxazepine-Thiophene Application Scenarios


SAR Probe: Thiophene 5-Position Contributions

Use as the unsubstituted reference compound in a matrix of thiophene-2-sulfonamide analogs (5-H, 5-Cl, 5-Et, 5-Br, etc.) to systematically quantify the steric, electronic, and lipophilic contributions of the 5-position substituent to binding affinity at GPCRs, kinases, or carbonic anhydrase isoforms. The absence of a 5-substituent eliminates confounding variables in primary screening data .

PP2A Activation Profiling vs. DBK-1154

Test the compound in parallel with DBK-1154 (dibenzoazepine sulfonamide) and ATUX-792 (carbazole sulfonamide) in PP2A serine-threonine phosphatase activity assays and phospho-ERK/JNK Western blot readouts in human bronchial epithelial cells or cancer cell lines. The thiophene sulfonamide pendant may confer differential metabolic stability relative to DBK-1154, addressing a key liability identified in emphysema and glioblastoma models [1]–[2]. This scenario requires de novo experimental data generation.

Oncology Screening: CA & Cytotoxicity Panels

Include CAS 922011-23-2 in focused screening libraries targeting tumor-associated carbonic anhydrase isoforms (hCA IX, hCA XII) and breast cancer (MCF-7) or colon cancer (HT-29) cytotoxicity panels. The dibenzooxazepine-thiophene-sulfonamide chemotype has demonstrated class-level cytotoxic activity comparable to doxorubicin in some analogs and aligns with the CA inhibitor pharmacophore [3], supporting its inclusion in multi-endpoint oncology screening cascades.

Chemical Biology Tool for Kinase & Epigenetic Targets

Deploy the compound as a chemical probe in chemoproteomics (e.g., affinity-based protein profiling) or thermal shift assays to identify direct engagement targets across the HDAC, kinase, and GPCR families. The dibenzooxazepine scaffold's established engagement with HDACs [4] and c-Abl kinase positions this compound as a scaffold-hopping starting point for discovering novel target interactions within the epigenetic and signaling kinome space.

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